N-Methyl Gatifloxacin-d3: A Technical Guide for Researchers
N-Methyl Gatifloxacin-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Gatifloxacin-d3 is a stable, isotopically labeled derivative of N-Methyl Gatifloxacin, which itself is an impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The primary application of N-Methyl Gatifloxacin-d3 is as an internal standard in bioanalytical and pharmaceutical assays for the quantification of Gatifloxacin and its related substances. Its deuterated nature allows for precise and accurate quantification using mass spectrometry-based methods, as it is chemically identical to the analyte of interest but has a different mass-to-charge ratio.
This technical guide provides a comprehensive overview of N-Methyl Gatifloxacin-d3, including its chemical properties, a representative analytical methodology for its use, and a summary of relevant quantitative data for Gatifloxacin.
Chemical and Physical Properties
N-Methyl Gatifloxacin-d3 is characterized by the following properties:
| Property | Value |
| Chemical Name | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid |
| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
| CAS Number | 1216721-34-4 |
| Molecular Formula | C₂₀H₂₁D₃FN₃O₄ |
| Molecular Weight | 392.44 g/mol |
| Appearance | Off-White Solid |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO |
| Storage | 2-8°C, protected from air and light |
Mechanism of Action of Gatifloxacin
As a derivative of Gatifloxacin, N-Methyl Gatifloxacin-d3 is expected to share the same mechanism of action. Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2]
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DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and ultimately bacterial cell death.
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Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Gatifloxacin prevents the segregation of replicated bacterial chromosomes, leading to a disruption of cell division.
The dual-targeting mechanism of Gatifloxacin contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.
Experimental Protocols
While N-Methyl Gatifloxacin-d3 is intended for use as an internal standard, a specific published experimental protocol detailing its use was not identified in the conducted literature search. Therefore, a representative experimental protocol for the quantification of Gatifloxacin in human plasma using a deuterated internal standard via LC-MS/MS is provided below. This protocol is based on established methods for the analysis of Gatifloxacin and other fluoroquinolones.
Representative LC-MS/MS Method for Gatifloxacin Quantification in Human Plasma
4.1.1 Objective
To determine the concentration of Gatifloxacin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with N-Methyl Gatifloxacin-d3 as an internal standard (IS).
4.1.2 Materials and Reagents
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Gatifloxacin reference standard
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N-Methyl Gatifloxacin-d3 (Internal Standard)
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.
4.1.3 Instrumentation
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High-Performance Liquid Chromatography (HPLC) system
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
4.1.4 Preparation of Solutions
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Stock Solutions (1 mg/mL): Prepare stock solutions of Gatifloxacin and N-Methyl Gatifloxacin-d3 in methanol.
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Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.
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Internal Standard Working Solution: Prepare a working solution of N-Methyl Gatifloxacin-d3 (e.g., 100 ng/mL) in the same diluent as the calibration standards.
4.1.5 Sample Preparation (Protein Precipitation Method)
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Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
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Add 20 µL of the internal standard working solution (N-Methyl Gatifloxacin-d3) and vortex briefly.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject a portion of the reconstituted sample into the LC-MS/MS system.
4.1.6 LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Gatifloxacin: m/z 376.2 → 261.1N-Methyl Gatifloxacin-d3: m/z 393.2 → 278.1 (representative) |
| Collision Energy | Optimized for each transition |
4.1.7 Data Analysis
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Quantify Gatifloxacin by calculating the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
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Determine the concentration of Gatifloxacin in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data for Gatifloxacin
The following tables summarize pharmacokinetic data for Gatifloxacin from various studies in healthy adult volunteers following a single oral dose. This data is relevant for studies where N-Methyl Gatifloxacin-d3 would be used as an internal standard for Gatifloxacin quantification.
Table 1: Pharmacokinetic Parameters of Gatifloxacin (400 mg single oral dose)
| Parameter | Mean ± SD | Reference |
| Cmax (µg/mL) | 3.8 ± 0.5 | [3] |
| Tmax (h) | 1.4 ± 0.8 | [3] |
| AUC₀-∞ (µg·h/mL) | 33.5 ± 5.9 | [3] |
| Half-life (h) | 7-8 | [3] |
| Oral Bioavailability (%) | 96 | [3] |
| Protein Binding (%) | ~20 | [3] |
| Urinary Excretion (% of dose) | >80 | [3] |
Table 2: Pharmacokinetic Parameters of Gatifloxacin in Pediatric Patients (single oral dose)
| Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | Half-life (h) | Reference |
| 5 | 2.2 ± 0.7 | 18.1 ± 4.5 | 5.1 ± 1.4 | [4] |
| 10 | 4.3 ± 1.3 | 36.3 ± 9.4 | 5.1 ± 1.4 | [4] |
| 15 | 6.0 ± 1.8 | 51.5 ± 14.2 | 5.1 ± 1.4 | [4] |
Conclusion
N-Methyl Gatifloxacin-d3 is a critical tool for the accurate and precise quantification of Gatifloxacin in various matrices, particularly in pharmacokinetic and impurity profiling studies. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data. The provided representative experimental protocol and compiled quantitative data for Gatifloxacin serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
